molecular formula C16H16N2OS B2620771 2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2195953-23-0

2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Cat. No. B2620771
CAS RN: 2195953-23-0
M. Wt: 284.38
InChI Key: IGXQQMFDNAGDOW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolo[3,4-b]pyridin-6-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as polysubstituted pyrrolo[3,2-c]pyridin-4-ones, can be synthesized using a multicomponent two-step strategy. This involves mixing inexpensive starting materials under mild conditions .

Scientific Research Applications

Synthesis and Characterization of Complexes

Research on metal complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including magnesium and zinc complexes, has been conducted to explore their synthesis, characterization, and catalytic behavior towards polymerizations. Such studies highlight the importance of these complexes in promoting efficient ring-opening polymerization of cyclic esters, suggesting potential applications in material science and polymer chemistry (Yang Wang et al., 2012).

Catalytic Applications

The development of catalysts for ethylene reactivity, including oligomerization and polymerization, has been explored using iron and cobalt dichloride bearing quinoxalinyl-iminopyridines. This research indicates the compound's potential role in catalysis, particularly in the polymer industry, showing how ligand design can influence the activity and selectivity of metal complexes in polymerization reactions (Wen‐Hua Sun et al., 2007).

Electropolymerization and Conducting Polymers

Studies on electropolymerization of derivatized bis(pyrrol-2-yl) arylenes have demonstrated the synthesis of conducting polymers from low oxidation potential monomers. These findings are crucial for the development of new materials with potential applications in electronics and optoelectronics, illustrating the significance of pyrrole-based compounds in creating stable, conductive polymers (G. Sotzing et al., 1996).

Supramolecular Assemblies

Research into the crystal engineering of supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules highlights the structural diversity and potential applications of these assemblies in materials science. Such studies provide insights into the design principles for creating functional materials with specific properties, such as porosity or conductivity, which could be relevant for the development of sensors, catalysts, or electronic devices (K. Arora & V. Pedireddi, 2003).

Future Directions

Future research could focus on elucidating the synthesis methods, physical and chemical properties, and potential applications of this compound. This could include exploring its potential biological activities, such as anticancer activity .

properties

IUPAC Name

2-benzylsulfanyl-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-16(12-20-11-13-5-2-1-3-6-13)18-9-14-7-4-8-17-15(14)10-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXQQMFDNAGDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CSCC3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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